Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECCYYOJLNSUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654971 | |
| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845256-59-9 | |
| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen Exchange from Brominated Precursors
A promising route involves substituting bromine in benzyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS 174184-13-5) with fluorine. This method leverages nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed fluorination.
Procedure :
-
Brominated Precursor Synthesis : Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is prepared via bromination of the parent piperidine derivative using N-bromosuccinimide (NBS) under radical or acidic conditions.
-
Fluorination : Treatment with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., dimethylformamide, DMSO) at 80–100°C facilitates Br-to-F substitution. Catalysts like cesium fluoride or crown ethers enhance reactivity.
Optimization Insights :
Cyclization of Fluorinated Intermediates
Ring-closing strategies using fluorinated β-amino ketones or hydroxynitrile intermediates offer an alternative pathway. This approach mirrors methodologies described in the synthesis of N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one.
Procedure :
-
Hydroxynitrile Formation : Condense 4-fluorobenzaldehyde with sodium metabisulfite and cyanide to form 1-cyano-1-(4-fluorophenyl)methanol.
-
Amine Coupling : React the hydroxynitrile with N-benzylethanolamine in methanol/water at 30°C to yield a piperidine precursor.
-
Cyclization : Treat with HCl gas in isopropyl acetate/water to induce ring closure and install the ketone.
Critical Parameters :
Oxidation of 3-Fluoropiperidin-4-ol Derivatives
Oxidation of secondary alcohols to ketones provides a straightforward route to install the 4-oxo group.
Procedure :
-
Alcohol Synthesis : Reduce 4-oxopiperidine-1-carboxylate with NaBH₄ to obtain 3-fluoro-4-hydroxypiperidine.
-
Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to oxidize the alcohol to the ketone.
Challenges :
-
Over-oxidation to carboxylic acids necessitates careful stoichiometry.
-
Yields rarely exceed 50% due to competing side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Halogen Exchange | High atom economy, scalable | Requires toxic fluoride reagents | 25–30% |
| Cyclization | Modular, enantioselective potential | Multi-step, costly intermediates | 60–85% |
| Oxidation | Simple, fewer steps | Low yields, over-oxidation risks | 40–50% |
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The piperidine ring provides structural rigidity, allowing precise interaction with the target site.
Comparison with Similar Compounds
Key Properties:
- Applications : Used in contract research and development (e.g., by Bridge Organics) for drug discovery, particularly in synthesizing fluorinated heterocycles .
Comparative Analysis with Structurally Related Compounds
Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.29 g/mol .
- Physical Properties : Solid powder with a melting point of 68°C .
- Hazard Profile: Causes skin and eye irritation (Category 2), with specific organ toxicity (Category 3) . No comprehensive toxicological data available.
- Key Differences: Replaces the 3-fluoro-4-oxo groups with a 4-amino substituent.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 99197-86-1)
- Molecular Formula: Not explicitly stated, but inferred to include an ethoxycarbonylpropyl side chain.
- Hazard Profile: Classified as non-hazardous under normal handling conditions .
- Key Differences :
- Contains a 4-(3-ethoxy-3-oxopropyl) substituent, introducing ester functionality.
- Lower reactivity due to the absence of fluorine or ketone groups, making it more suitable for stable intermediate synthesis.
Benzyl 4-fluoropiperidine-1-carboxylate (CAS: 690257-75-1)
- Molecular Formula: C₁₃H₁₆FNO₂
- Molecular Weight : 237.27 g/mol .
- Simpler structure with fewer reactive sites, leading to lower synthetic versatility .
Structural and Functional Comparison Table
Biological Activity
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (BFOPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BFOPC, including its mechanism of action, applications in research, and relevant case studies.
- Molecular Formula : C13H14FNO
- Molecular Weight : 251.25 g/mol
- CAS Number : 845256-59-9
- Purity : Typically above 96% in commercial preparations .
BFOPC interacts with specific molecular targets such as enzymes and receptors, which is crucial for its biological activity. The presence of the fluorine atom enhances its binding affinity through hydrogen bonding and van der Waals interactions. The piperidine ring contributes structural rigidity, facilitating precise interactions with target sites .
Interaction with Biological Targets
- Enzyme Inhibition : BFOPC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and neurological disorders .
- Receptor Binding : Its structural similarity to biologically active molecules allows BFOPC to bind to various receptors, influencing physiological responses.
Biological Activity
Research indicates that BFOPC exhibits several biological activities:
Anticancer Activity
BFOPC has shown promise in studies targeting oxidative phosphorylation (OXPHOS), a metabolic pathway critical for the survival of certain cancer cells. In vitro studies suggest that BFOPC can inhibit ATP production in cancer cell lines, leading to cytotoxic effects .
Case Study: Inhibition of OXPHOS
A study demonstrated that a close analogue of BFOPC exhibited significant inhibition of Complex I function, resulting in reduced ATP levels and increased cytotoxicity in pancreatic cancer cells . This suggests that BFOPC may be a valuable lead compound for developing OXPHOS inhibitors.
Neuroprotective Effects
Preliminary findings indicate that BFOPC may have neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert effects on neuronal cells is currently under investigation .
Research Applications
BFOPC serves as a versatile building block in medicinal chemistry:
- Medicinal Chemistry : Used as an intermediate in synthesizing compounds targeting neurological disorders and cancer therapies.
- Organic Synthesis : Acts as a precursor for creating more complex molecular structures.
- Biological Studies : Employed in enzyme inhibition assays and receptor binding studies due to its structural characteristics .
Biological Activity Overview
Case Studies and Experimental Evidence
- In Vitro Studies : Demonstrated significant cytotoxicity against pancreatic cancer cells with IC50 values indicating potent activity.
- In Vivo Studies : Ongoing research aims to evaluate the safety profile and therapeutic efficacy of BFOPC analogues in animal models.
Q & A
Q. What synthetic routes are recommended for synthesizing Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of piperidine carboxylates typically involves introducing substituents via nucleophilic or electrophilic reactions. For fluorinated analogs like this compound, a plausible route includes:
- Step 1: Fluorination of a 4-oxopiperidine precursor using agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Step 2: Protection of the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) in dichloromethane .
- Critical Factors: Reaction temperature (0–25°C), solvent polarity, and stoichiometry of fluorinating agents significantly impact yield. For example, excess fluorinating agents may lead to over-fluorination, while insufficient base can reduce carbamate formation efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- ¹H NMR: Identify resonances for the benzyl group (δ 7.3–7.5 ppm, aromatic protons) and piperidine ring protons (δ 3.5–4.5 ppm for N-CH₂; δ 2.5–3.0 ppm for fluorinated C-H).
- ¹³C NMR: Confirm the carbonyl (C=O) at δ 170–175 ppm and fluorinated carbon (C-F) splitting patterns .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₃H₁₄FNO₃: calc. 267.09).
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase. Monitor for byproducts like de-fluorinated intermediates .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer: While toxicological data for the exact compound is unavailable, safety protocols for analogous piperidine derivatives include:
- Personal Protective Equipment (PPE):
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine).
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: Immediate flushing of eyes (15 mins with water) and skin (soap/water) upon exposure .
Advanced Research Questions
Q. How does fluorination at the 3-position influence the reactivity and stability of the piperidine ring?
Methodological Answer: Fluorination alters electronic and steric properties:
- Electronic Effects: The electronegative fluorine atom increases the electrophilicity of adjacent carbonyl groups, enhancing susceptibility to nucleophilic attack (e.g., in Michael additions). This can be quantified via DFT calculations to map electron density shifts .
- Conformational Stability: Fluorine’s small size minimizes steric hindrance, but its strong C-F bond stabilizes chair conformations in the piperidine ring. Variable-temperature NMR can assess rotational barriers .
- Hydrolytic Stability: Fluorinated analogs may exhibit slower ester hydrolysis compared to non-fluorinated derivatives. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring are recommended to compare degradation pathways .
Q. What strategies resolve contradictions in reported biological activities of piperidine carboxylate derivatives?
Methodological Answer: Discrepancies in biological data (e.g., enzyme inhibition) often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays: Use positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines.
- Impurity Profiling: Characterize batches via HPLC-ELSD to quantify byproducts (e.g., de-benzylated intermediates) that may skew activity .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities and correlate with experimental IC₅₀ values. For example, fluorine’s inductive effects may enhance target binding in some receptors but not others .
Q. How can reaction conditions be optimized for scaling up fluorinated piperidine derivatives?
Methodological Answer: Scale-up challenges include heat management and reproducibility:
- Process Optimization:
- Quality Control: Implement in-line FTIR to monitor reaction progress and PAT (Process Analytical Technology) for real-time adjustments .
- Solvent Selection: Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve safety and sustainability without compromising yield .
Data Limitations and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
